2-cyclohexyl-N~2~-cyclopropylalaninamide
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Overview
Description
Scientific Research Applications
Mechanism of Action in Protein Synthesis Inhibition
Cycloheximide and related compounds inhibit peptide synthesis on ribosomes by affecting the binding, transfer, and release of transfer RNA, among other steps in the protein synthesis process. This inhibition encompasses both the initiation and extension of peptide chains, such as globin and phenylalanine peptides, making these compounds valuable tools for studying ribosomal function and protein synthesis mechanisms (Obrig et al., 1971).
Biosynthesis of Natural Products
The genetic engineering of bacteria to produce unnatural derivatives of natural products, such as antiprotealide, utilizes pathways involving nonproteinogenic amino acids. This research illustrates the potential for compounds like 2-cyclohexyl-N2-cyclopropylalaninamide to be involved in the biosynthesis or modification of natural products with significant biological activities (McGlinchey et al., 2008).
Studies on Membrane Dynamics and Cellular Functions
Cycloheximide's impact on cellular functions extends beyond protein synthesis inhibition. It affects DNA replication, cellular metabolism, and even the initiation patterns of replicating DNA sections, providing a complex view of cellular regulation and the potential effects of structurally related compounds on these processes (Gautschi et al., 1973).
Investigations into Cellular Polarity and Amino Acid Distribution
The distribution coefficients of amino acids in various solvents, including cyclohexane, have been studied to understand the hydrophobicity and polarity of amino acids, which is crucial for protein folding and function. Such studies offer insights into how compounds like 2-cyclohexyl-N2-cyclopropylalaninamide might interact with proteins and membranes based on their hydrophobic characteristics (Radzicka & Wolfenden, 1988).
Applications in Cellular and Molecular Biology
Cycloheximide's use in selectively radiolabeling intracellular bacteria and studying the effects of protein synthesis inhibition on bacterial gene expression underscores its utility in molecular biology research. This application highlights the broader relevance of cycloheximide and possibly related compounds in studying host-pathogen interactions and gene expression under various cellular stresses (Kwaik, 1998).
Future Directions
Properties
IUPAC Name |
2-cyclohexyl-2-(cyclopropylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(11(13)15,14-10-7-8-10)9-5-3-2-4-6-9/h9-10,14H,2-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOXIFCUPCABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)N)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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